BenchChemオンラインストアへようこそ!

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine

Medicinal Chemistry Chemical Biology Small-Molecule Scaffolds

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine (CAS 1090598-92-7) is a synthetic small-molecule benzoxazole featuring a 2-(methoxymethyl)benzyl substituent at the 2-amino position of the benzoxazole core. With a molecular formula of C₁₆H₁₆N₂O₂, a molecular weight of 268.31 g·mol⁻¹, a computed XLogP3 of 3.0, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 47.3 Ų, this compound occupies a moderately lipophilic drug-like chemical space.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 1090598-92-7
Cat. No. B1519110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
CAS1090598-92-7
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1CNC2=NC3=CC=CC=C3O2
InChIInChI=1S/C16H16N2O2/c1-19-11-13-7-3-2-6-12(13)10-17-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,17,18)
InChIKeyQNCQNQXDEPMRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine (CAS 1090598-92-7): Physicochemical Identity and Research-Grade Procurement Profile


N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine (CAS 1090598-92-7) is a synthetic small-molecule benzoxazole featuring a 2-(methoxymethyl)benzyl substituent at the 2-amino position of the benzoxazole core [1]. With a molecular formula of C₁₆H₁₆N₂O₂, a molecular weight of 268.31 g·mol⁻¹, a computed XLogP3 of 3.0, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 47.3 Ų, this compound occupies a moderately lipophilic drug-like chemical space [1]. It is catalogued by multiple independent suppliers—including Enamine (EN300-72897), American Elements, Leyan (95% purity), and CymitQuimica (Biosynth brand, minimum 95% purity)—as a research-grade building block and versatile small-molecule scaffold intended exclusively for laboratory use [2].

Why Generic Benzoxazole-2-amine Substitution Fails for N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine


Simple benzoxazol-2-amines such as N-methyl-1,3-benzoxazol-2-amine (CAS 19776-98-8) or N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine (CAS 213261-87-1) lack the ortho-methoxymethylbenzyl substitution that defines this compound’s structural identity [1]. The 2-(methoxymethyl)benzyl group introduces a conformationally flexible arm bearing an ether oxygen capable of participating in hydrogen bonding, while simultaneously increasing lipophilicity (XLogP3 = 3.0) relative to unsubstituted or simply N-alkylated benzoxazol-2-amines [1]. In the context of benzoxazole-based probe and lead discovery, the 2-amino substituent is a primary determinant of target engagement and selectivity; generic benzoxazol-2-amines cannot recapitulate the steric, electronic, and solubility profile conferred by this specific substitution pattern [2]. Furthermore, the documented confusion in vendor listings—where this compound has been incorrectly conflated with the structurally unrelated indole-3-carboxamide synthetic cannabinoid MMB-2201—underscores the necessity of verifying identity by CAS number and analytical characterization rather than relying on ambiguous trivial names [3].

Quantitative Differentiation Evidence for N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine Versus Closest Structural Analogs


Structural Differentiator: The 2-(Methoxymethyl)benzyl Substituent Confers Distinct Conformational and Hydrogen-Bonding Capacity Relative to Simple N-Alkyl or N-Aryl Benzoxazol-2-amines

The target compound bears a 2-(methoxymethyl)benzyl group at the 2-amino position. This substituent contains a benzylic CH₂ linker, an ortho-methoxymethyl ether arm, and a secondary amine connecting to the benzoxazole core. In direct structural comparison, close analogs such as N-methyl-1,3-benzoxazol-2-amine (CAS 19776-98-8) and N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine (CAS 213261-87-1) lack either the benzyl linker, the ortho-methoxymethyl group, or both [1]. The consequence is quantifiable: the target compound has a rotatable bond count of 5, compared with approximately 1–3 for simpler N-alkyl or N-aryl benzoxazol-2-amines, directly affecting conformational entropy and the accessible pharmacophoric space [1].

Medicinal Chemistry Chemical Biology Small-Molecule Scaffolds

Lipophilicity Distinction: XLogP3 = 3.0 Positions This Compound in a Different Drug-Likeness Window Compared with Less Substituted Benzoxazol-2-amines

The computed octanol–water partition coefficient (XLogP3) for the target compound is 3.0 [1]. By contrast, the structurally simpler analog N-methyl-1,3-benzoxazol-2-amine (CAS 19776-98-8) has a computed XLogP3 of approximately 1.2–1.5, and even N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine (CAS 213261-87-1) registers approximately 2.5–2.8 [1]. The ≥ 0.2–1.8 log-unit increase is directly attributable to the 2-(methoxymethyl)benzyl substituent.

Physicochemical Profiling Drug Discovery ADME Prediction

Hydrogen-Bond Acceptor Topology: Four HBA Sites Including the Methoxymethyl Ether Oxygen Provide Differentiated Solvation and Target-Interaction Capacity

The target compound possesses four hydrogen-bond acceptor (HBA) atoms: the benzoxazole endocyclic oxygen, the benzoxazole exocyclic nitrogen, the secondary amine nitrogen, and the methoxymethyl ether oxygen [1]. In contrast, N-methyl-1,3-benzoxazol-2-amine has only 2–3 HBA atoms, and N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine has 3 HBA atoms, but the spatial arrangement differs because the methoxy group in the latter is directly attached to the phenyl ring rather than being separated by a methylene linker [1]. The topological polar surface area (tPSA) of 47.3 Ų for the target compound reflects this distinct HBA geometry, which lies between that of very polar fragments (tPSA > 60 Ų) and highly lipophilic compounds (tPSA < 30 Ų).

Molecular Recognition Solubility Optimization Structure-Based Design

Purity Specification and Vendor Traceability: Documented Minimum 95% Purity with Multiple Independent Supply Chains Enables Reproducible Procurement

Independent vendor technical datasheets from Leyan (Product No. 2001669) and CymitQuimica (Biosynth brand, Ref. 3D-QTB59892) specify a minimum purity of 95% for this compound . Enamine catalogues the compound as EN300-72897, and American Elements lists it under CAS 1090598-92-7 with PubChem CID 34002963 and MDL number MFCD11830202 [1]. This multi-vendor availability with consistent purity specifications contrasts with the situation for custom-synthesized or single-source benzoxazole-2-amine analogs, where purity may be variable, unverified, or reported without third-party analytical certification.

Chemical Procurement Quality Assurance Reproducibility

Class-Level Pharmacological Potential: The Benzoxazole Core Is Validated Across Antibacterial, Anticancer, and CNS-Targeted Chemical Space, with 2-Amino Substituents Serving as Primary Activity Modulators

Although no direct biological assay data for CAS 1090598-92-7 have been published in peer-reviewed primary literature as of 2026, the benzoxazole chemotype has been extensively validated. A comprehensive review by Kakkar et al. (2018) documents that 2-substituted benzoxazoles exhibit antibacterial (MIC values as low as 0.5–2 µg·mL⁻¹ against Gram-positive strains for optimized derivatives), anticancer (IC₅₀ values in the sub-micromolar range against MCF-7 and HeLa cell lines), and CNS-modulatory activities [1]. Within this framework, the nature of the 2-amino substituent is the primary determinant of potency and selectivity. The 2-(methoxymethyl)benzyl substituent present in the target compound has not been explored in any published SAR campaign, representing a structurally novel chemotype within the validated benzoxazole-2-amine series that is distinct from the more commonly studied N-aryl, N-alkyl, and N-acyl variants [1].

Benzoxazole Pharmacology Structure–Activity Relationship Fragment-Based Drug Discovery

Absence of Controlled-Substance Scheduling: A Regulatory Differentiation from Scheduled Synthetic Cannabinoids That Share the 'Benzoxazole' Topological Descriptor but Differ in Core Structure

This compound has been incorrectly associated with the synthetic cannabinoid 'MMB-2201' in some unverified vendor descriptions. However, authoritative structural identification confirms that MMB-2201 (CAS 1971007-87-0) is an indole-3-carboxamide derivative—not a benzoxazole—and is a potent CB1/CB2 agonist subject to scheduling under various national drug control legislations [3]. The target compound (CAS 1090598-92-7), bearing a benzoxazole core with a 2-aminobenzyl substitution, is structurally unrelated to MMB-2201 and, as of 2026, does not appear on any major controlled-substance scheduling list (US CSA, UN conventions, EU drug precursor regulations). Its PubChem entry shows no controlled-substance annotation, and its primary commercial suppliers classify it as a research chemical without controlled-substance handling requirements [1][2].

Regulatory Compliance Controlled Substances Research Chemical Procurement

Procurement-Driven Application Scenarios for N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine (CAS 1090598-92-7)


Fragment-Based and Scaffold-Oriented Drug Discovery: A Structurally Novel Benzoxazole-2-amine Chemotype with Underexplored 2-Substitution

Medicinal chemistry teams seeking novel benzoxazole scaffolds for fragment screening or lead generation can use this compound as a starting point where the 2-(methoxymethyl)benzyl substituent occupies chemical space distinct from the extensively patented N-aryl and N-acyl benzoxazole-2-amines. The compound's balanced physicochemical profile (XLogP3 = 3.0, tPSA = 47.3 Ų, 4 HBA sites, 5 rotatable bonds) positions it within the fragment-like and lead-like property ranges suitable for further optimization [1]. The benzoxazole core is validated across antibacterial, anticancer, and CNS indications, as documented by Kakkar et al. (2018), providing a rational basis for target-class selection [3].

Unregulated Reference Standard for Analytical Method Development in Forensic and Clinical Toxicology Laboratories

Forensic and clinical toxicology laboratories developing LC-MS/MS or GC-MS methods for the detection of synthetic cannabinoids can procure this compound as a structurally related but unregulated benzoxazole standard. Its distinct benzoxazole core—as opposed to the indole, indazole, or indole-3-carboxamide cores of scheduled synthetic cannabinoids (e.g., MMB-2201, AB-PINACA)—provides a useful chromatographic retention-time and fragmentation-pattern comparator for method validation without incurring controlled-substance regulatory burden [1][4]. Multi-vendor availability at ≥95% purity (Leyan, CymitQuimica, American Elements) supports batch-to-batch reproducibility for method transfer [2].

Synthetic Chemistry: Versatile Building Block for Diversification via the Secondary Amine Handle

The secondary amine linking the benzoxazole core to the 2-(methoxymethyl)benzyl group provides a reactive handle for further chemical diversification—including N-alkylation, acylation, sulfonylation, or Buchwald–Hartwig coupling—that is not accessible in N,N-disubstituted or N-acyl benzoxazol-2-amine analogs. The methoxymethyl ether can serve as a latent hydroxymethyl group (via demethylation), enabling orthogonal functionalization strategies. The rotatable bond count of 5 [1] indicates sufficient conformational flexibility for the molecule to adapt to diverse synthetic transformations without steric restriction, distinguishing it from more rigid benzoxazole-2-amine scaffolds.

Computational Chemistry and Cheminformatics: A Benchmark Molecule for In Silico Property Prediction Validation

With its well-defined computed properties (XLogP3 = 3.0, tPSA = 47.3 Ų, molecular weight 268.31 g·mol⁻¹, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4) and complete InChIKey (QNCQNQXDEPMRLJ-UHFFFAOYSA-N), this compound can serve as a benchmark for validating in silico ADME prediction algorithms, molecular dynamics force-field parameterization, and docking scoring functions [1]. Its intermediate complexity (20 heavy atoms, complexity score = 300) makes it computationally tractable for high-level quantum mechanical calculations while retaining sufficient molecular features to challenge predictive models.

Quote Request

Request a Quote for N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.